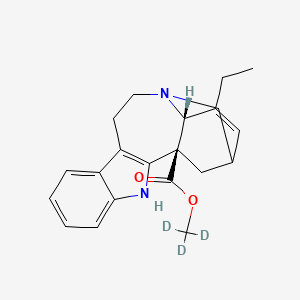

Catharanthine-d3

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trideuteriomethyl (1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13?,19-,21+/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKFQVZJOWHHDV-BRFAOSGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)[C@]12CC3CN([C@@H]1C(=C3)CC)CCC4=C2NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675559 | |

| Record name | (~2~H_3_)Methyl (5beta,18beta)-3,4-didehydroibogamine-18-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133146-02-8 | |

| Record name | (~2~H_3_)Methyl (5beta,18beta)-3,4-didehydroibogamine-18-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of Catharanthine D3

Total Synthesis Approaches to Labeled Catharanthine (B190766)

Total synthesis offers the most versatile approach for producing specifically labeled catharanthine analogues. By building the molecule from simple, commercially available starting materials, deuterium (B1214612) atoms can be introduced at various stages, allowing for precise control over the location and number of labels.

The introduction of deuterium at specific positions within a molecule can be achieved through several established chemical methods. unam.mx These strategies often exploit the deuterium kinetic isotope effect, where the greater mass of deuterium compared to hydrogen results in a stronger C-D bond, potentially slowing metabolic processes at that site.

Common strategies applicable to the synthesis of a complex alkaloid like catharanthine include:

Reduction with Deuterated Reagents: The reduction of functional groups such as ketones, aldehydes, imines, or esters using deuterated reducing agents is a primary method for site-specific labeling. Reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can replace a carbonyl or iminium group with a deuterated methylene (B1212753) or methine group. For instance, in studies on the coupling of catharanthine and vindoline (B23647), the intermediate iminium ion is reduced with NaBH₄ to yield anhydrovinblastine (B1203243). scispace.comnih.gov The use of NaBD₄ in this step results in the specific incorporation of a single deuterium atom at the α-C21' position of the catharanthine-derived portion of the molecule. scispace.comresearchgate.net

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This technique uses a metal catalyst, often from the platinum group, to facilitate the exchange of hydrogen atoms on a substrate with deuterium from a source like deuterium gas (D₂) or heavy water (D₂O). marquette.edu While powerful, this method can sometimes lead to a mixture of isotopologues if multiple sites are susceptible to exchange. marquette.edu

Use of Deuterated Solvents or Precursors: Performing a reaction in a deuterated solvent can lead to deuterium incorporation, particularly if acidic or basic protons are exchanged or if the solvent participates in the reaction mechanism. unam.mxacs.org Similarly, starting a synthesis with a simple, commercially available deuterated building block is an effective strategy.

A highly efficient, five-step total synthesis of catharanthine has been developed, pivoting on an iridium(I)-catalyzed reductive activation of a β,γ-unsaturated δ-lactam. acs.orgnih.gov This methodology generates a reactive dienamine intermediate that undergoes a [4+2] cycloaddition to form the characteristic isoquinuclidine core of catharanthine with high stereocontrol. nih.govresearchgate.net

The synthesis begins with commercially available tryptamine (B22526) and dihydropyrone and proceeds through key intermediates to form the cycloaddition precursor. acs.orgnih.gov In the final step, this precursor is treated with an iridium catalyst, such as Vaska's complex, and a silane (B1218182) reducing agent like tetramethyldisiloxane (TMDS). nih.gov To investigate the reaction mechanism and identify transient species, this final step was conducted in a deuterated solvent, d₈-toluene. This experiment resulted in the immediate formation of catharanthine in a 15% NMR yield, demonstrating that this synthetic route can be adapted to produce a deuterated catharanthine scaffold. acs.org

| Step | Reactants | Key Transformation | Product | Yield |

|---|---|---|---|---|

| 1 | Tryptamine, Dihydropyrone | Unsaturated lactam formation | Mixture of lactam isomers | 51% |

| 2 | Lactam mixture, LDA, Ethyl iodide | α-alkylation | α-substituted, β,γ-unsaturated δ-lactam (35) | 83% |

| 3 | Indole (B1671886) (35) | C2-phosphonoester introduction | Phosphonoester (37) | 54% |

| 4 | Phosphonoester (37), Paraformaldehyde | Horner–Wadsworth–Emmons reaction | Dehydrosecodine precursor (38) | 83% |

| 5 | Precursor (38), Vaska's complex, TMDS | Reductive [4+2] cycloaddition | Catharanthine (3) | 11% |

An alternative to full chemical synthesis is to supply isotopically labeled precursors to a biological system capable of producing the target molecule. This approach leverages the highly efficient and specific enzymatic machinery of an organism to construct the complex alkaloid from a simpler, labeled building block.

Recent research using single-cell mass spectrometry (scMS) has demonstrated this strategy by feeding deuterium-labeled tryptamine (d5-tryptamine) to protoplasts from the medicinal plant Catharanthus roseus. biorxiv.org The plant's native biosynthetic pathway then processed the labeled precursor. Over 24 hours, the cells incorporated the label, leading to the successful formation of d4-catharanthine, which was detected at the single-cell level. biorxiv.org This method provides direct proof of principle for producing deuterated catharanthine by hijacking the natural biosynthetic pathway. biorxiv.org

| Labeled Precursor | Observed Labeled Product | Deuterium Atoms Incorporated | Biosynthetic System |

|---|---|---|---|

| d5-Tryptamine | d4-Strictosidine | 4 | C. roseus protoplasts |

| d5-Tryptamine | d4-Ajmalicine | 4 | C. roseus protoplasts |

| d5-Tryptamine | d4-Stemmadenine acetate (B1210297) | 4 | C. roseus protoplasts |

| d5-Tryptamine | d4-Tabersonine | 4 | C. roseus protoplasts |

| d5-Tryptamine | d4-Catharanthine | 4 | C. roseus protoplasts |

This precursor-based approach has also been explored in engineered microorganisms. Yeast strains have been constructed to express parts of the monoterpenoid indole alkaloid (MIA) pathway, enabling the production of catharanthine and tabersonine (B1681870) from fed precursors like secologanin (B1681713) and tryptamine. researchgate.net The ability of these yeast systems to accommodate unnatural or substituted tryptamine derivatives suggests their potential for converting deuterated tryptamine into Catharanthine-d3. researchgate.net

Maintaining the correct stereochemistry is paramount in the synthesis of any biologically active molecule. Catharanthine possesses multiple stereocenters, and its biological function is dependent on their precise three-dimensional arrangement. Synthetic strategies for producing deuterated catharanthine must therefore ensure high stereochemical fidelity.

The iridium-catalyzed reductive dienamine synthesis is notable for its high degree of stereocontrol during the key [4+2] cycloaddition step, which establishes the bridged bicyclic core of the molecule. acs.orgnih.gov This ensures that the final product, whether deuterated or not, is formed as the correct diastereomer. Similarly, in the context of bisindole alkaloid synthesis, the iron(III)-promoted coupling of catharanthine and vindoline proceeds with exclusive formation of the natural C16' stereochemistry. scispace.comnih.gov Such methods, which exert strong control over the stereochemical outcome, are essential for producing a single, well-defined isotopologue of this compound.

Precursor-Based Labeling Strategies for this compound Production

Semisynthetic Routes to this compound

Semisynthesis involves the chemical modification of a natural product that has been extracted from its biological source. This approach can be more efficient than total synthesis if the starting material is readily available. For this compound, this would involve isolating natural catharanthine from C. roseus and then performing chemical reactions to introduce deuterium atoms.

While direct deuteration of isolated catharanthine is not widely reported, labeling studies performed during the semisynthesis of vinblastine (B1199706) demonstrate the feasibility of such modifications on the catharanthine scaffold. scispace.comnih.gov In these studies, catharanthine is first coupled with vindoline, and subsequent chemical transformations are performed on the resulting dimer. The use of sodium borodeuteride (NaBD₄) to reduce an iminium ion intermediate in the synthesis of anhydrovinblastine introduces a deuterium atom at the C21' position, which is part of the original catharanthine framework. scispace.comresearchgate.net This demonstrates that specific sites on the catharanthine skeleton are chemically accessible for modification and deuteration, even after it has been incorporated into a larger molecule.

Enzymatic Synthesis of Deuterated Catharanthine

Enzymatic synthesis utilizes isolated enzymes or whole-cell systems to perform specific chemical transformations. mdpi.com This method offers unparalleled selectivity and efficiency, often under mild reaction conditions. The biosynthesis of catharanthine in C. roseus involves a series of enzymatic steps, starting with the condensation of tryptamine and secologanin to form strictosidine (B192452). biorxiv.orgmdpi.com

The key cyclization step is the conversion of the highly reactive intermediate dehydrosecodine into the catharanthine scaffold, a reaction catalyzed by a specific catharanthine synthase (CS) enzyme. whiterose.ac.ukacs.org By providing a deuterated precursor to this enzymatic cascade, deuterated catharanthine can be produced. As demonstrated in studies with C. roseus protoplasts, feeding d5-tryptamine to the cells harnesses the entire suite of native enzymes to produce d4-catharanthine. biorxiv.org This in vivo enzymatic synthesis is a powerful method for generating the labeled compound. Furthermore, deuterium labeling has been used as a mechanistic tool to understand the complex enzymatic redox reactions that can occur with the dehydrosecodine intermediate, highlighting how redox enzymes can expand the diversity of alkaloid scaffolds. whiterose.ac.ukacs.org

| Biosynthetic Stage | Precursors | Key Enzyme(s) | Product |

|---|---|---|---|

| Upstream | Tryptamine, Secologanin | Strictosidine Synthase (STR) | Strictosidine |

| Midstream | Strictosidine | Strictosidine β-D-Glucosidase (SGD), others | Dehydrosecodine |

| Cyclization | Dehydrosecodine | Catharanthine Synthase (CS) | Catharanthine |

Synthetic Exploration of Deuterated Catharanthine Derivatives

The introduction of deuterium atoms into the molecular structure of natural products is a powerful strategy for elucidating biosynthetic pathways, studying reaction mechanisms, and developing internal standards for quantitative analysis. In the context of catharanthine, an essential monoterpenoid indole alkaloid, deuterated derivatives have been instrumental in understanding its chemistry and its role as a precursor to valuable dimeric alkaloids like vinblastine.

Synthetic and semi-synthetic approaches have been developed to create deuterated analogs of catharanthine and related compounds. These methods often involve the use of deuterated reagents at specific steps in a reaction sequence, leading to the incorporation of deuterium at precise locations within the alkaloid's framework. One notable area of exploration has been in the context of the Polonovski-type reaction, a key transformation in the synthesis of bisindole alkaloids. The reaction between catharanthine N-oxide and vindoline can be extended to catharanthine derivatives, and mechanistic studies have sometimes employed deuterated reagents. scilit.com

A significant application of deuterated compounds is in mechanistic studies of complex chemical transformations. For instance, during the development of a five-step total synthesis of catharanthine, a key reaction was performed in a deuterated solvent, d8-toluene, to monitor the formation of transient species by NMR. acs.org This experiment helped researchers understand byproduct formation and optimize the reaction, even though the final catharanthine product was not deuterated. acs.org

Further research into the direct coupling of catharanthine and vindoline to form vinblastine has utilized deuterium labeling to probe the reaction mechanism. scispace.com These studies are crucial for improving the efficiency and diastereoselectivity of the synthesis of clinically important anticancer agents. scispace.com

Detailed findings from key research involving the generation of deuterated catharanthine-related structures are outlined in the table below.

Table 1: Research Findings on Deuterated Catharanthine Derivatives

| Research Focus | Method/Reagent Used | Key Finding | Citation |

|---|---|---|---|

| Vinblastine Synthesis | Fe(III)-promoted coupling of catharanthine and vindoline followed by NaBD₄ reduction | Use of sodium borodeuteride (NaBD₄) led to deuterium incorporation at the α-C15' and α-C21' positions of the resulting vinblastine. | scispace.com |

| Anhydrovinblastine Synthesis | Fe(III)-promoted coupling followed by NaBD₄ reduction | NaBD₄ labeling resulted in the incorporation of one deuterium atom at the α-C21' position. | scispace.com |

| Mechanistic Study of Anhydrovinblastine Oxidation | Oxidation of anhydrovinblastine with Fe(III)–NaBD₄/O₂ | The reaction led to a single deuterium incorporation at the α-C15' position. | scispace.com |

| Catharanthine Total Synthesis | Iridium-catalyzed reductive [4 + 2] cycloaddition | The reaction was conducted in d8-toluene to observe transient species by NMR, identifying a reduced dihydropyridine (B1217469) species alongside catharanthine. | acs.org |

These examples highlight the strategic use of deuterium incorporation to investigate and refine the synthesis of catharanthine and its conversion into more complex, therapeutically significant alkaloids. The insights gained from these labeling studies are invaluable for the continued development of synthetic methodologies in natural product chemistry. acs.orgscispace.com

Biosynthetic Pathway Elucidation of Catharanthine in Catharanthus Roseus Utilizing Stable Isotope Tracers

Precursor-Product Relationships Investigated with Deuterium-Labeled Intermediates

The foundational strategy for mapping metabolic pathways involves feeding isotopically labeled precursors to a biological system and tracking the incorporation of the label into downstream metabolites. In the context of catharanthine (B190766) biosynthesis, deuterium-labeled intermediates have served as powerful tools to confirm the identity of key building blocks and central precursors.

Tryptamine (B22526) and Secologanin (B1681713) as Fundamental Biosynthetic Building Blocks

The biosynthesis of all MIAs in C. roseus begins with the condensation of two primary precursors: tryptamine, derived from the shikimate pathway, and secologanin, which originates from the terpenoid pathway. hep.com.cnphcogrev.com Early feeding experiments using isotopically labeled forms of these molecules confirmed their essential roles as the foundational units for the entire class of over 130 alkaloids produced by this plant, including catharanthine. hep.com.cnphcogrev.com Recent studies have utilized deuterium-labeled tryptamine to monitor its incorporation into the alkaloid pathway in single plant protoplasts, providing insights into the rate of synthesis and transport of these complex molecules. biorxiv.org This approach allows for a dynamic view of the metabolic flux through the pathway. biorxiv.org

Strictosidine (B192452) as a Central Monoterpenoid Indole (B1671886) Alkaloid Precursor

The condensation of tryptamine and secologanin is catalyzed by the enzyme strictosidine synthase (STR) to form strictosidine, the universal precursor for all MIAs. hep.com.cnfrontiersin.orggoogle.com The central role of strictosidine is undisputed, and it serves as the gateway molecule leading to the vast diversity of indole alkaloids. hep.com.cnphcogrev.comresearchgate.netwikipedia.org From strictosidine, the pathway diverges to produce various classes of alkaloids, including catharanthine. hep.com.cnphcogrev.comwikipedia.orgebi.ac.uk

Dehydrosecodine Intermediacy in Catharanthine Biosynthesis

Following the formation of strictosidine, a series of enzymatic steps leads to the formation of a highly reactive and unstable intermediate known as dehydrosecodine. acs.orgnih.gov This intermediate is a critical branch point in the pathway. acs.org The existence and role of dehydrosecodine have been inferred from extensive mechanistic studies and the characterization of downstream enzymes. nih.govcdnsciencepub.com It is proposed that dehydrosecodine undergoes a formal Diels-Alder reaction to form the characteristic iboga alkaloid scaffold of catharanthine. nih.gov Due to its instability, direct isolation and characterization of dehydrosecodine have been challenging; however, its intermediacy is strongly supported by the products formed in enzymatic assays. acs.orgnih.gov

Enzymology of Catharanthine Biosynthesis

The conversion of the primary precursors into catharanthine is orchestrated by a cascade of specific enzymes. Deuterium (B1214612) labeling has been crucial in confirming the activity and substrate specificity of these biocatalysts.

Role of β-Glucosidases and Oxidoreductases in Pathway Progression

After the formation of strictosidine, the pathway involves several key enzymatic transformations, including deglycosylation and a series of redox reactions.

Strictosidine β-D-glucosidase (SGD) plays a pivotal role by removing the glucose moiety from strictosidine, which activates the molecule for subsequent reactions. hep.com.cnresearchgate.netnih.govoup.com This deglycosylation step is essential for the pathway to proceed towards catharanthine. hep.com.cnbiorxiv.org The resulting aglycone is highly reactive and serves as the substrate for the next series of enzymes. nih.gov

The pathway from the strictosidine aglycone to catharanthine involves a series of recently identified enzymes, including geissoschizine synthase, geissoschizine oxidase, and two redox enzymes (Redox1 and Redox2). nih.govfrontiersin.org These enzymes catalyze the conversion of the aglycone to stemmadenine (B1243487). frontiersin.org Subsequently, stemmadenine is acetylated by stemmadenine-O-acetyltransferase (SAT). nih.govfrontiersin.org The final steps leading to catharanthine involve precondylocarpine acetate (B1210297) synthase (PAS), dihydroprecondylocarpine acetate synthase (DPAS), and finally, catharanthine synthase (CS), which catalyzes the cyclization of dehydrosecodine. acs.orgnih.govmpg.deresearchgate.net The involvement of NADPH-dependent oxidoreductases is also implicated in the broader MIA biosynthetic network. universiteitleiden.nl

Interactive Data Table: Key Enzymes in Catharanthine Biosynthesis

| Enzyme | Abbreviation | Function | Reference |

| Tryptophan Decarboxylase | TDC | Converts tryptophan to tryptamine | hep.com.cnresearchgate.net |

| Strictosidine Synthase | STR | Condenses tryptamine and secologanin to form strictosidine | hep.com.cnfrontiersin.orgnih.gov |

| Strictosidine β-D-glucosidase | SGD | Removes glucose from strictosidine | hep.com.cnresearchgate.netnih.gov |

| Geissoschizine Synthase | GS | Part of the conversion of strictosidine aglycone to stemmadenine | nih.govfrontiersin.org |

| Geissoschizine Oxidase | GO | Part of the conversion of strictosidine aglycone to stemmadenine | nih.govfrontiersin.org |

| Redox1/Redox2 | - | Redox reactions in the pathway to stemmadenine | nih.govfrontiersin.org |

| Stemmadenine-O-Acetyltransferase | SAT | Acetylates stemmadenine | nih.govfrontiersin.org |

| Precondylocarpine Acetate Synthase | PAS | Oxidation step towards dehydrosecodine | acs.orgmpg.de |

| Dihydroprecondylocarpine Acetate Synthase | DPAS | Reduction step towards dehydrosecodine | acs.orgmpg.de |

| Catharanthine Synthase | CS | Cyclization of dehydrosecodine to catharanthine | nih.govnih.govuniprot.org |

Characterization of Enzymes Involved in O-Acetylstemmadenine and Tabersonine (B1681870) Formation

The conversion of the central precursor strictosidine into catharanthine and tabersonine involves a series of enzymatic steps that have been elucidated through a combination of bioinformatics, gene silencing, and in vitro/in vivo functional characterization. researchgate.net A critical intermediate in this pathway is O-acetylstemmadenine, whose formation and subsequent conversion are catalyzed by a specific set of enzymes.

The formation of O-acetylstemmadenine from stemmadenine is catalyzed by Stemmadenine-O-acetyltransferase (SAT) , which utilizes acetyl-CoA. researchgate.netuniversiteitleiden.nl This acetylation is a required step for the biosynthesis of both catharanthine and tabersonine. researchgate.net

Once O-acetylstemmadenine is formed, it is acted upon by O-acetylstemmadenine oxidase (ASO) and a dual-function geissoschizine synthase (GS) to produce a highly reactive intermediate. nih.govnih.gov From this common intermediate, the pathway branches. Two distinct α/β hydrolase-type enzymes, with 78% amino acid identity, determine the final product: researchgate.netuniversiteitleiden.nl

Hydrolase 1 (HL1) specifically catalyzes the formation of the Iboga-type alkaloid, catharanthine. researchgate.net

Hydrolase 2 (HL2) specifically catalyzes the formation of the Aspidosperma-type alkaloid, tabersonine. researchgate.net

The identification of these enzymes was significantly advanced by techniques like virus-induced gene silencing (VIGS), where suppressing the expression of the corresponding genes led to the accumulation of upstream pathway intermediates, thus confirming their function. researchgate.net

Table 1: Key Enzymes in the Conversion of Stemmadenine to Catharanthine and Tabersonine

| Enzyme Name | Abbreviation | Function | Substrate(s) | Product(s) |

| Stemmadenine-O-acetyltransferase | SAT | Acetylates stemmadenine | Stemmadenine, Acetyl-CoA | O-Acetylstemmadenine researchgate.netuniversiteitleiden.nl |

| O-acetylstemmadenine oxidase | ASO | Acts on O-acetylstemmadenine with GS | O-Acetylstemmadenine | Reactive Intermediate nih.govnih.gov |

| Geissoschizine Synthase | GS | Acts on O-acetylstemmadenine with ASO | O-Acetylstemmadenine | Reactive Intermediate nih.govnih.gov |

| Hydrolase 1 | HL1 | Catalyzes Iboga-type scaffold formation | Reactive Intermediate | Catharanthine researchgate.net |

| Hydrolase 2 | HL2 | Catalyzes Aspidosperma-type scaffold formation | Reactive Intermediate | Tabersonine researchgate.net |

Peroxidase-Mediated Reactions in Dimerization Studies

The final step in the biosynthesis of the potent anti-cancer bisindole alkaloids, vinblastine (B1199706) and vincristine, is the dimerization of catharanthine and vindoline (B23647). kobe-u.ac.jp This crucial coupling reaction is mediated by a class III plant peroxidase. kobe-u.ac.jpresearchgate.net

Research has identified and characterized a specific vacuolar peroxidase, CrPrx1 , as the key enzyme responsible for this dimerization in C. roseus leaves. researchgate.netbiorxiv.org The reaction catalyzed by CrPrx1 is dependent on the presence of hydrogen peroxide (H₂O₂) to activate catharanthine. biorxiv.org The activated catharanthine then reacts with vindoline to form an iminium intermediate, which is subsequently reduced to create α-3′,4′-anhydrovinblastine (AVLB), the direct precursor to vinblastine. researchgate.netbiorxiv.org

Table 2: Peroxidase-Mediated Dimerization of Catharanthine and Vindoline

| Feature | Description |

| Enzyme | CrPrx1 (Class III Peroxidase) researchgate.netbiorxiv.org |

| Substrates | Catharanthine, Vindoline biorxiv.org |

| Cofactor | Hydrogen Peroxide (H₂O₂) biorxiv.org |

| Intermediate | Iminium Compound biorxiv.org |

| Product | α-3′,4′-anhydrovinblastine (AVLB) researchgate.netbiorxiv.org |

| Cellular Location | Vacuole researchgate.netbiorxiv.org |

Metabolic Flux Analysis Using Catharanthine-d3

While this compound is commercially available and serves as an essential tool in metabolic studies, its primary application is as a stable isotope-labeled internal standard for precise and accurate quantification of unlabeled catharanthine during mass spectrometry analysis. This is a critical component of metabolomics but differs from its use as an in vivo tracer to measure metabolic flux. Scientific literature documents the use of other deuterated compounds, such as vindoline-d3, for similar quantification purposes. nih.govkobe-u.ac.jp

To understand metabolic flux and turnover rates within the TIA pathway, researchers instead feed the plant or cell cultures with labeled precursors that are earlier in the biosynthetic pathway.

Quantification of Metabolite Turnover Rates

By supplying a deuterated precursor like d5-tryptamine to C. roseus protoplasts, researchers can quantify the rate of synthesis and accumulation of downstream deuterated metabolites. researchgate.netbiorxiv.org In one such study, the appearance of d4-catharanthine was first observed after 20 hours of incubation. researchgate.netbiorxiv.org The quantification of its accumulation provides direct insight into the turnover and synthesis rate of the catharanthine branch of the pathway under specific experimental conditions. researchgate.netbiorxiv.org

d4-Catharanthine Accumulation:

At 20 hours: Average of 2.15 fmol per cell researchgate.netbiorxiv.org

At 24 hours: Average of 3.17 fmol per cell researchgate.netbiorxiv.org

These measurements, made possible by single-cell mass spectrometry, demonstrate the dynamic nature of alkaloid biosynthesis and provide quantitative data on the flux through this complex pathway. researchgate.netbiorxiv.org

Dynamic Tracing of Carbon and Deuterium Flow through Biosynthetic Network

Stable isotope tracing with deuterated precursors provides a powerful method for dynamically tracking the flow of atoms through the intricate TIA biosynthetic network. biorxiv.org Feeding experiments using d5-tryptamine have allowed for the real-time observation of labeled intermediates at the single-cell level. researchgate.netbiorxiv.org

Following the administration of d5-tryptamine, a temporal sequence of labeled products appears, mapping the flow of the deuterium label through the pathway:

d4-Strictosidine: The first key intermediate, formed by the condensation of tryptamine and secologanin, appears. researchgate.netbiorxiv.org

d4-Ajmalicine: This downstream alkaloid is detected after approximately 8 hours. researchgate.net

d4-Catharanthine and d4-Tabersonine: These more complex alkaloids, representing the bifurcation of the pathway, are first observed after 20 hours. researchgate.netbiorxiv.org

This dynamic tracing reveals not only the sequence of biochemical conversions but also provides a temporal map of the metabolic network's activity. biorxiv.org

Spatial and Temporal Dynamics of Catharanthine Biosynthesis

The biosynthesis of catharanthine is characterized by a remarkable degree of spatial and temporal organization, involving multiple specialized cell types within the plant. mpg.de The pathway is not contained within a single cell but is partitioned across different tissues in the leaf. biorxiv.org Genes for the early steps of the TIA pathway are expressed in internal phloem-associated parenchyma (IPAP) cells, while subsequent steps leading to the formation of catharanthine and tabersonine occur in the leaf epidermis. researchgate.netbiorxiv.org

The final products, however, accumulate in different cells. Catharanthine, along with vindoline, is found at extremely high concentrations—reaching millimolar levels—in specialized idioblast and laticifer cells. researchgate.netmpg.de This spatial separation of synthesis and storage highlights a complex transport network and is believed to be a mechanism to manage the reactivity and potential toxicity of these compounds. researchgate.net

Cell-Specific Localization Studies with Deuterium-Labeled Metabolites

Combining stable isotope labeling with single-cell mass spectrometry has provided unprecedented insight into the cell-specific localization and transport of TIA pathway metabolites. biorxiv.org In experiments where C. roseus protoplasts were fed with d4-tryptamine, researchers could track the location of the resulting deuterium-labeled alkaloids. researchgate.netbiorxiv.org

The results confirmed the spatial model of biosynthesis:

Biosynthetic genes for catharanthine formation are located in epidermal cells . researchgate.netbiorxiv.org

The intermediate d4-stemmadenine acetate was found to be retained within the epidermal protoplasts where it is synthesized. researchgate.net

However, the final deuterated products, d4-catharanthine and d4-tabersonine , were detected and quantified in idioblast cells . researchgate.netbiorxiv.org

This provides direct evidence for a transport mechanism where catharanthine is synthesized in epidermal cells and then exported to be selectively imported and accumulated in idioblast cells. researchgate.netbiorxiv.org This cell-specific analysis using deuterium-labeled metabolites is crucial for understanding the intricate logistics of plant specialized metabolism.

Intercellular Transport Mechanisms of Biosynthetic Intermediates

The biosynthesis of catharanthine and other TIAs in C. roseus is characterized by a remarkable degree of spatial compartmentation, requiring the transport of intermediates between different cell types within the leaf and other organs. nih.govresearchgate.netresearchgate.net This complex organization involves at least four distinct cell types: internal phloem-associated parenchyma (IPAP), epidermal cells, laticifers, and idioblasts. mdpi.comnih.gov

The initial steps of the pathway, specifically the biosynthesis of the precursor secologanin, occur in the IPAP cells. researchgate.net Tryptamine and secologanin are then transported to the leaf epidermis. researchgate.net The epidermal cells are a major site for TIA biosynthesis, where key enzymes like tryptophan decarboxylase (TDC) and strictosidine synthase (STR) are localized, leading to the formation of strictosidine. mdpi.comresearchgate.net Subsequent steps, including the conversion of tabersonine to vindoline, also heavily involve enzymes located in the epidermis. nih.gov

However, the final products and many key intermediates are not stored in the epidermis. Imaging mass spectrometry and single-cell mass spectrometry have revealed that alkaloids like catharanthine, ajmalicine (B1678821), and strictosidine accumulate predominantly in specialized idioblast and laticifer cells within the leaf mesophyll and stem tissue. researchgate.netnih.govnih.gov This necessitates a sophisticated transport system to move intermediates and end-products between the epidermal "source" cells and the idioblast/laticifer "sink" cells. nih.govresearchgate.net For example, the observation of d4-ajmalicine, d4-catharanthine, and d4-tabersonine within idioblasts after feeding labeled precursors to a mixed protoplast population suggests these compounds are synthesized in epidermal cells and then selectively imported into idioblasts. biorxiv.org

The specific transporters that mediate this intercellular trafficking are a key area of ongoing research. Several transporters have been identified:

CrTPT2 : An ATP-binding cassette (ABC) transporter has been identified that is responsible for the secretion of catharanthine from the epidermal cells to the leaf surface wax layer. nih.govnih.gov This transporter, CrTPT2, shows high specificity for catharanthine and its expression is highest during developmental stages of active MIA biosynthesis. nih.gov This secretion to the cuticle may serve a defensive function for the plant. nih.gov

CrNPF2.9 : A transporter from the Nitrate/Peptide Family (NPF) has been found to be localized to the tonoplast (the vacuolar membrane). scispace.com Its function is to export strictosidine from the vacuole, where it is synthesized, into the cytosol for the subsequent steps of the pathway. This highlights that transport also occurs at the subcellular level. mdpi.comscispace.com

Vacuolar Sequestration : Proton-driven antiporters are believed to transport final products like vindoline and catharanthine into the vacuole of idioblast cells for storage. scispace.com

The precise mechanisms for moving intermediates like desacetoxyvindoline from the epidermis to the laticifers and idioblasts remain largely unknown, representing a critical gap in the understanding of the complete pathway. nih.gov

Table 2: Cellular Localization of Key Steps in Terpenoid Indole Alkaloid Biosynthesis

This table summarizes the spatial distribution of TIA biosynthesis across different specialized cell types in Catharanthus roseus leaves. mdpi.comnih.govresearchgate.netresearchgate.net

| Cell Type | Role in Biosynthesis | Key Intermediates/Enzymes Localized |

|---|---|---|

| Internal Phloem-Associated Parenchyma (IPAP) | Early steps of the iridoid pathway | Secologanin synthesis |

| Epidermal Cells | Central hub for intermediate biosynthesis | TDC, STR (Strictosidine synthesis), Tabersonine 16-hydroxylase (Vindoline pathway), Catharanthine synthesis, CrTPT2 transporter |

| Idioblasts & Laticifers | Final steps and alkaloid accumulation/storage | Accumulation of Catharanthine, Vindoline, Ajmalicine, Serpentine |

Developmental Regulation of Alkaloid Accumulation

The production and accumulation of catharanthine and other TIAs in C. roseus are tightly regulated according to the developmental stage of the plant and in response to environmental cues. mdpi.comresearchgate.net This regulation occurs at multiple levels, including the differential expression of biosynthetic genes and transcription factors. mdpi.comresearchgate.net

Alkaloid profiles vary significantly between different organs of the plant. For instance, leaves and flowers tend to accumulate higher levels of catharanthine and vindoline, while roots are rich in ajmalicine and serpentine. mdpi.comresearchgate.net The age of the tissue also plays a critical role; the levels of monomeric alkaloids like catharanthine and vindoline often decrease in older leaves, while dimeric alkaloids may increase. researchgate.net

The expression of key biosynthetic enzymes is developmentally programmed. In developing seedlings, the activities of tryptophan decarboxylase (TDC) and strictosidine synthase (SS) appear early after germination. In contrast, the enzymes for the later steps of vindoline biosynthesis are induced later in development and are primarily found in the aerial parts of the seedling, such as the cotyledons and hypocotyls. researchgate.net

Table 3: Variation in Alkaloid Content in Different Organs of Catharanthus roseus

This table illustrates the organ-specific accumulation of major terpenoid indole alkaloids, highlighting the developmental regulation of the biosynthetic pathway. mdpi.commdpi.comresearchgate.net

| Plant Organ | Predominant Alkaloids | Relative Catharanthine Level |

|---|---|---|

| Young Leaves | Catharanthine, Vindoline | High |

| Flowers | Serpentine, Ajmalicine | Very Low |

| Stems | Variable, contains Catharanthine and Vindoline | Moderate |

| Roots | Ajmalicine, Serpentine | Low to Moderate |

Analytical Method Development and Application with Catharanthine D3 As an Internal Standard

Quantitative Mass Spectrometry (MS) Methodologies

The structural similarity and identical ionization and fragmentation behavior to the analyte of interest, coupled with its distinct mass-to-charge ratio (m/z), make Catharanthine-d3 an ideal internal standard for mass spectrometry-based quantification. This minimizes variations arising from sample preparation and instrument response, ensuring reliable data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Deuterated Alkaloid Quantification

LC-MS/MS is a powerful technique for the sensitive and selective quantification of alkaloids in various samples, including biological fluids and plant extracts. biocrick.com In this method, this compound is added to the sample at a known concentration before sample preparation. Following chromatographic separation, the analyte and the internal standard are detected by the mass spectrometer. The ratio of the peak area of the analyte to that of this compound is used to calculate the concentration of the analyte, effectively correcting for any loss during sample processing or fluctuations in instrument performance.

For instance, a study on the pharmacokinetics of vindoline (B23647) and catharanthine (B190766) in rats utilized an LC-MS/MS method with an electrospray ionization source operating in positive ion mode and selective ion monitoring for quantification. biocrick.com This approach achieved good recoveries, ranging from 88.5% to 96.5% for catharanthine, and demonstrated the successful application of this methodology in pharmacokinetic studies. biocrick.com

Optimization of Multiple Reaction Monitoring (MRM) Transitions for this compound

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantification. It involves monitoring a specific precursor ion to product ion transition for a particular compound. For this compound, the precursor ion is its protonated molecule, [M+H]+, and the product ions are generated through collision-induced dissociation.

The optimization of MRM transitions is a crucial step in developing a robust LC-MS/MS method. This process typically involves direct infusion of a standard solution of this compound into the mass spectrometer to identify the most intense and stable precursor and product ions. plos.org The collision energy is then optimized to maximize the signal of the selected product ion. chromatographyonline.com

Several studies have identified characteristic MRM transitions for catharanthine. For example, the transition of m/z 337 → 144 has been used for the quantification of catharanthine in Catharanthus roseus extracts. researchgate.netsci-hub.se Another study utilized the transition m/z 337 -> 144 for catharanthine in combination with other alkaloids. nih.gov For this compound, with a molecular weight of approximately 339.4 g/mol , the precursor ion would be m/z 340.2 [M+H]+. nih.gov The product ions would be expected to be similar to those of the unlabeled catharanthine, with a potential shift of +3 Da if the deuterium (B1214612) label is retained in the fragment.

Table 1: Example MRM Transitions for Catharanthine

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Catharanthine | 337 | 144 | researchgate.netsci-hub.se |

| Catharanthine | 337 | 168.3 | researchgate.net |

| Catharanthine | 337 | 320 | nih.gov |

| Catharanthine | 337 | 144 | nih.gov |

Development of Analytical Standards for High-Accuracy Quantification

The development and use of well-characterized analytical standards are fundamental to achieving high-accuracy quantification. For this compound, this involves ensuring its chemical and isotopic purity. Commercially available this compound tartrate salt often has a purity of >95% as determined by HPLC. lgcstandards.com The molecular formula is C21H21D3N2O2. lgcstandards.com

A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the analyte (catharanthine) and a fixed concentration of the internal standard (this compound). rrml.rowoah.org The linearity of the calibration curve, defined by its correlation coefficient (R²), should be close to 1, indicating a direct proportional relationship between the concentration and the instrument response. europa.euresearchgate.net The range of the calibration curve should encompass the expected concentration range of the analyte in the samples being analyzed. europa.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Exchange and Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules and studying dynamic processes such as deuterium exchange. studymind.co.uk In the context of this compound, ¹H NMR can be used to confirm the position and extent of deuterium labeling. The absence of signals at specific chemical shifts in the ¹H NMR spectrum of this compound compared to its non-deuterated counterpart would indicate the successful incorporation of deuterium at those positions.

Deuterium labeling studies using NMR can also provide insights into reaction mechanisms and metabolic pathways. wisc.edu For example, by feeding a deuterated precursor to an organism, the fate of the label can be tracked in the resulting metabolites, providing valuable information about the biosynthetic pathway. biorxiv.org While specific NMR studies on this compound are not widely published, the principles of deuterium labeling and NMR analysis are well-established in the study of alkaloids and other natural products. mpg.demdpi.com

Chromatographic Separations for Isotopic Purity Assessment

The isotopic purity of this compound is crucial for its function as an internal standard. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the primary technique used to assess both the chemical and isotopic purity. researchgate.net

During method development, chromatographic conditions are optimized to achieve good separation of catharanthine from other components in the sample matrix and to ensure a symmetric peak shape. researchgate.net To assess isotopic purity, the mass spectrometer is used to monitor the ion signals corresponding to the deuterated (m/z 340.2 for [M+H]+) and non-deuterated (m/z 337.2 for [M+H]+) forms of catharanthine. The relative abundance of the non-deuterated form should be minimal. A study on enrofloxacin (B1671348) utilized dual deuterated isomers (enrofloxacin-d5 and enrofloxacin-d3) to improve quantification over a wide linear range. mdpi.com This approach highlights the importance of having isotopically pure standards.

Validation of Analytical Procedures for Complex Biological Matrices

The validation of an analytical method is essential to ensure its reliability for its intended purpose. rrml.ro For methods using this compound as an internal standard to quantify catharanthine in complex biological matrices such as plasma or tissue extracts, the validation process should adhere to regulatory guidelines. bioanalysisforum.jpedqm.eu

Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. woah.org

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentration levels. woah.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV). woah.org

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte over a specific range. europa.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. researchgate.net

Matrix Effect: The alteration of the ionization efficiency of the analyte by co-eluting compounds from the matrix. biocrick.com

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. woah.org

A study developing an LC-MS method for vindoline and catharanthine in rat plasma reported mean recoveries between 87.3-92.6% for vindoline and 88.5-96.5% for catharanthine, with intra- and inter-day precision CVs below 15%. biocrick.com The accuracy of the method ranged from 93.8% to 108.1%. biocrick.com These results demonstrate a successfully validated method for the analysis of these alkaloids in a biological matrix.

Regulation of Catharanthine Biosynthesis and Accumulation in Plant Systems

Transcriptomic and Proteomic Responses to Elicitors

Elicitors are compounds that trigger defense responses in plants, often leading to an increase in the production of secondary metabolites. The application of elicitors induces significant changes at the gene (transcriptome) and protein (proteome) levels, redirecting metabolic fluxes toward the synthesis of alkaloids such as catharanthine (B190766).

Light is a critical environmental factor that regulates TIA biosynthesis, although its effects can be complex and dependent on the specific alkaloid. nih.gov While the biosynthesis of vindoline (B23647), the coupling partner of catharanthine for producing vinblastine (B1199706), is strongly activated by light, catharanthine can accumulate without light stimulation. nih.govresearchgate.net However, specific light qualities have been shown to modulate the expression of key genes in the TIA pathway and influence alkaloid content.

Studies have shown that red light can significantly enhance the concentration of both catharanthine and vindoline in C. roseus seedlings. frontiersin.orgplos.org This is partly mediated by the transcription factor GATA1, which is activated by red light and in turn induces the expression of vindoline pathway genes. plos.org Conversely, low light conditions have also been reported to alter alkaloid content and gene expression. researchgate.net

Ultraviolet (UV-B) radiation, another component of the light spectrum, acts as an abiotic elicitor. Treatment of C. roseus suspension cultures with UV-B for just five minutes led to a 3-fold increase in catharanthine content. frontiersin.orgnih.govscispace.com Integrated transcriptomic and proteomic analyses reveal that UV-B radiation induces broad molecular changes. nih.gov It affects the expression of TIA transporters and transcription factors from the ORCA and CrWRKY families at both transcript and protein levels. nih.gov Phosphoproteomic studies show that UV-B radiation increases ATP content and alters the phosphorylation status of proteins related to calcium signaling, protein synthesis, and reactive oxygen species (ROS) scavenging systems, which are important for the accumulation of secondary metabolites. acs.org

For the production of deuterated catharanthine, manipulating light quality and exposure could optimize the expression of the biosynthetic machinery. By enhancing the transcription of key enzymes and transcription factors, the plant or cell culture system can be primed for more efficient conversion of a supplied deuterated precursor into Catharanthine-d3.

Phytohormones, particularly jasmonates like methyl jasmonate (MJ), are potent elicitors of the TIA pathway. Jasmonate signaling leads to the transcriptional activation of numerous pathway genes. nih.gov This response is mediated by a cascade of transcription factors, including the well-characterized AP2/ERF family proteins ORCA2 and ORCA3, and the bHLH factor CrMYC2. oup.comnih.govnih.gov

Elicitation with MJ has been shown to increase the accumulation of catharanthine in hairy root cultures and cell suspensions. nih.govnih.gov In hairy roots, treatment with 250 μM MJ resulted in a dramatic upregulation (29-40 fold) of ORCA transcription factors, which corresponded with an 8-15 fold increase in the expression of key biosynthetic genes like Tryptophan decarboxylase (TDC) and Strictosidine (B192452) synthase (STR), leading to a significant boost in TIA production. nih.gov Similarly, the transcription factor CrERF5, which responds to both jasmonate and ethylene (B1197577) signals, was found to positively regulate genes in the MIA pathway, leading to enhanced levels of catharanthine. frontiersin.org

Chitooligosaccharides, derived from chitosan, are another effective class of elicitors. Foliar application of chitooligosaccharides on C. roseus plants significantly boosted the accumulation of catharanthine, with certain treatments increasing the content by over 140%. mdpi.com This enhancement was correlated with the upregulated expression of eight key biosynthetic and regulatory genes, including SLS, STR, SGD, and the transcription factor ORCA3. mdpi.com

These elicitation strategies are directly applicable to enhancing this compound production. By stimulating the entire biosynthetic pathway at the transcriptional level, the capacity of the system to process a deuterated precursor is significantly increased.

Table 1: Effect of Elicitors on Catharanthine Production and Gene Expression

| Elicitor | System | Effect on Catharanthine Content | Key Upregulated Genes | Reference(s) |

| Methyl Jasmonate (MJ) | Hairy Roots | 150-370% increase | ORCA2, ORCA3, Tdc, Str, Sgd | nih.gov |

| Chitooligosaccharides | Whole Plant | Up to 141.5% increase | SLS, STR, SGD, T16H, D4H, DAT, PRX1, ORCA3 | mdpi.com |

| UV-B Radiation | Suspension Culture | 3-fold increase | TDC, D4H, DAT | researchgate.netnih.govscispace.com |

| Fungal Elicitors (e.g., Aspergillus niger) | Suspension Culture | Enhanced production | - | nih.gov |

| Putrescine (with MJ) | Shoots | Significant increase | ORCA3, CRMYC2, Tdc, Str | researchgate.net |

Besides specific elicitors, general environmental stressors can also modulate alkaloid biosynthesis. Osmotic shock, induced by agents like mannitol (B672), has been shown to improve catharanthine production in cell cultures. researchgate.net Treatment with mannitol increased catharanthine yield approximately four-fold to 23 mg/L. researchgate.net This stress may trigger defense pathways that overlap with those activated by elicitors.

Temperature is another critical factor. A study investigating the response to herbivory and cold stress found that low temperatures (4°C) significantly reduced the accumulation of both catharanthine and vindoline. nih.gov This suggests that maintaining optimal growth temperatures is crucial for maximizing the biosynthetic output. Therefore, controlling environmental conditions is a key aspect of optimizing any production system, including one designed for this compound.

Effects of Jasmonate and Chitooligosaccharide Elicitation on Biosynthetic Pathway Genes

Genetic Engineering Approaches for Pathway Modulation

Metabolic engineering offers a powerful and targeted approach to enhance the production of desired compounds. By manipulating the expression of key genes, metabolic bottlenecks can be overcome and flux can be directed towards the product of interest. 61.8.75

Overexpression of transcription factors that regulate the TIA pathway is a common strategy. For instance, co-expression of the transcription factor ORCA3 and the pathway enzyme Geraniol 10-Hydroxylase (G10H) led to increased catharanthine accumulation in C. roseus hairy roots. oup.com Conversely, silencing the transcription factor CrWRKY1, which preferentially activates a competing branch of the pathway, could potentially redirect flux towards catharanthine. oup.com

Another approach is the heterologous expression of the entire biosynthetic pathway in microbial hosts, which are easier to cultivate and optimize. The complete biosynthesis of catharanthine has been successfully reconstituted in yeast, including Saccharomyces cerevisiae and Pichia pastoris. researchgate.netnih.govmdpi.com Through extensive genetic modification, including the introduction of dozens of biosynthetic genes, pathway optimization, and cofactor engineering, researchers achieved de novo production of catharanthine from simple carbon sources. researchgate.netnih.govmdpi.com In one study using S. cerevisiae, introducing extra copies of genes coding for key enzymes boosted the catharanthine yield from 225.3 μg/L to 527.1 μg/L. eurekalert.org A separate study in P. pastoris achieved a titer as high as 2.57 mg/L. researchgate.netmdpi.com These engineered microbial platforms would be ideal systems for producing this compound by feeding a simple, deuterated carbon source or an early-stage precursor.

Table 2: Genetic Engineering Strategies for Catharanthine Production

| Engineering Approach | Host System | Key Genes Modified | Resulting Catharanthine Titer | Reference(s) |

| De Novo Biosynthesis | Pichia pastoris | 34 biosynthetic genes | 2.57 mg/L | researchgate.netmdpi.com |

| De Novo Biosynthesis | Saccharomyces cerevisiae | 34 biosynthetic genes | 527.1 μg/L | nih.goveurekalert.org |

| Transcription Factor Overexpression | C. roseus Hairy Roots | ORCA3, G10H | Increased accumulation | oup.com |

| Transcription Factor Overexpression | C. roseus Petals | CrERF5 | Significant enhancement | frontiersin.org |

Cell Culture Systems for Enhanced Alkaloid Production

Plant cell and tissue cultures represent a promising alternative to whole-plant extraction for producing valuable secondary metabolites. nih.gov61.8.75 These systems allow for controlled production in bioreactors, independent of geographical and climatic constraints. frontiersin.org

The yield of catharanthine in cell cultures is highly dependent on the optimization of culture conditions. This includes the selection of a high-yielding cell line, the composition of the culture medium, and the physical growth environment. nih.govresearchgate.net

The choice of basal medium (e.g., Murashige and Skoog (MS) vs. Gamborg's B5) and the type and concentration of plant growth regulators (PGRs), such as auxins (e.g., NAA) and cytokinins (e.g., kinetin), are critical. nih.govfao.org For example, one high-producing cell line was cultivated in an MS medium supplemented with 1 mg/L NAA and 0.1 mg/L kinetin (B1673648) to achieve high yields of catharanthine. fao.org

Elicitation within the culture system is also a key strategy. The addition of fungal elicitors, methyl jasmonate, or agents that induce osmotic stress can significantly boost alkaloid production. nih.govnih.govresearchgate.net Furthermore, precursor feeding can enhance the yield of downstream products. Studies have shown that feeding precursors like tabersonine (B1681870) or vindoline to cell cultures is a viable strategy, which provides a direct precedent for producing this compound by feeding a suitable deuterated precursor. nih.gov

For large-scale production, bioreactors are employed. Optimizing bioreactor parameters such as aeration, agitation speed, and light exposure is essential for maintaining cell viability and productivity. frontiersin.org A two-step process, involving an initial growth phase followed by transfer to a production medium often containing an elicitor, has proven effective for maximizing alkaloid accumulation in both cell and hairy root cultures. researchgate.net By fine-tuning these parameters to maximize the basal catharanthine yield, the efficient conversion of an expensive deuterated precursor into this compound can be achieved.

Metabolic Competence of Differentiated and Undifferentiated Cell Strains

The biosynthesis of terpenoid indole (B1671886) alkaloids (TIAs), including catharanthine, in Catharanthus roseus is intricately linked to the developmental state of the cells. A significant body of research highlights the differential metabolic competence between differentiated tissues, such as hairy roots and whole plants, and undifferentiated cell systems, like callus and cell suspension cultures. This distinction is crucial for understanding and engineering the production of valuable alkaloids.

Undifferentiated cell cultures, while offering advantages in terms of controlled growth and scalability, often exhibit limited or unstable production of complex alkaloids like catharanthine. ethz.ch Studies have shown that the ability of cell suspension cultures to accumulate indole alkaloids can decline with prolonged subculturing. ethz.ch These "de-differentiated" cells may not fully retain the metabolic capabilities of the source tissue. nih.gov However, it is also evident that cultured cells are not entirely undifferentiated and can display varying degrees of metabolic competence. nih.govresearchgate.net

In contrast, differentiated cultures, particularly hairy root cultures, are generally considered more metabolically stable and capable of producing a wider range of secondary metabolites. ethz.chtandfonline.com Hairy roots, induced by Agrobacterium rhizogenes, are genetically stable and can be grown in hormone-free media, which contributes to their consistent biosynthetic capacity. pakbs.org They have been shown to produce significant amounts of monomeric alkaloids like ajmalicine (B1678821) and catharanthine. tandfonline.compakbs.org

Comparative Studies on Catharanthine Production:

Research comparing different culture systems has consistently demonstrated the superior productivity of more differentiated systems for catharanthine.

One study compared cambial meristematic cells (CMCs), which are considered primitive and undifferentiated, with dedifferentiated cells (DDCs). The results showed that CMCs produced significantly higher levels of total alkaloids, including an 18.77-fold higher content of catharanthine compared to DDCs. nih.govfrontiersin.org Vindoline and the dimeric alkaloid vinblastine were only detectable in CMCs, highlighting the importance of a certain level of cellular organization for the complete pathway. nih.govfrontiersin.org

Another investigation involving two cell strains (C1 and C4) derived from mature embryos of C. roseus revealed differences in their morphology and metabolic competence. nih.govresearchgate.net The more active C4 strain, characterized by larger cell aggregates, showed higher accumulation of catharanthine, especially after elicitation with methyl jasmonate (MeJA). nih.govresearchgate.net This indicates that even among undifferentiated cell lines, inherent cellular properties can significantly influence their biosynthetic potential.

The table below summarizes findings from various studies, illustrating the differences in catharanthine accumulation across different C. roseus culture systems.

| Culture System | Key Findings on Catharanthine Accumulation | Reference |

| Cambial Meristematic Cells (CMCs) | Produced 18.77-fold higher catharanthine content compared to dedifferentiated cells (DDCs). | nih.govfrontiersin.org |

| Dedifferentiated Cells (DDCs) | Showed significantly lower levels of catharanthine compared to CMCs. | nih.govfrontiersin.org |

| Hairy Root Cultures | Capable of producing significant amounts of catharanthine. In one study, the content reached up to 4.3 mg/g dry weight. | tandfonline.com |

| Cell Suspension Cultures | Generally show lower and more unstable production of catharanthine compared to differentiated cultures. ethz.ch However, elicitation with agents like UV-B light has been shown to increase catharanthine levels. | nih.gov |

| Seed-Derived Cell Strains (C1 vs. C4) | The more active C4 strain demonstrated higher catharanthine accumulation, particularly upon MeJA elicitation. | nih.govresearchgate.net |

Regulation and Elicitation in Different Cell Strains:

The response to elicitors, which are compounds that stimulate secondary metabolite production, also varies between differentiated and undifferentiated cell strains. Methyl jasmonate (MeJA) is a well-known elicitor of the TIA pathway. frontiersin.orgacademicjournals.org In differentiated hairy root cultures, MeJA treatment has been extensively studied for its role in regulating catharanthine biosynthesis. academicjournals.org

In undifferentiated cell suspension cultures, elicitation is often a necessary strategy to boost alkaloid production. nih.gov For instance, UV-B irradiation of C. roseus cell suspension cultures in the stationary phase led to a 3-fold increase in catharanthine accumulation. nih.gov Similarly, the addition of MeJA to specific cell strains can significantly enhance catharanthine levels. nih.govresearchgate.net

The differential expression of key biosynthetic genes underpins the varying metabolic competence. Studies have shown that the expression of genes involved in the TIA pathway, such as TDC and STR, can be induced in transgenic C. roseus cells, leading to enhanced catharanthine production. sciengine.com Furthermore, transcriptomic analyses have revealed that the expression of numerous genes involved in indole alkaloid biosynthesis is significantly higher in metabolically active CMCs compared to DDCs. nih.gov

Mechanistic Research on Dimerization of Catharanthine with Vindoline

Characterization of Enzymatic Coupling Mechanisms

The biosynthesis of α-3′,4′-anhydrovinblastine is catalyzed by a sequence of enzymatic reactions. wikipedia.org The process begins with the activation of catharanthine (B190766) by a peroxidase, which facilitates its coupling with vindoline (B23647) to create an iminium intermediate. wikipedia.orgnih.gov This intermediate is subsequently reduced by a specific reductase to yield the stable dimeric alkaloid. wikipedia.orgnih.gov

The initial oxidative coupling of catharanthine and vindoline is catalyzed by a specific class III plant peroxidase, identified as CrPrx1. wikipedia.orguniversiteitleiden.nl This enzyme is dependent on hydrogen peroxide (H₂O₂) to activate the catharanthine molecule. wikipedia.org The activation is believed to proceed via the formation of a catharanthine radical cation, which is highly reactive. researchgate.netnih.gov This activated species then undergoes fragmentation and electrophilic attack on the electron-rich vindoline molecule. researchgate.netnih.gov

Interestingly, single-cell multi-omics studies have revealed a spatial paradox: CrPrx1 is selectively expressed in the epidermis cells of the C. roseus leaf, whereas its substrates, catharanthine and vindoline, are found to co-localize in specialized idioblast cells. nih.govresearchhub.comresearchgate.net This suggests that either catharanthine is transported from the epidermis to the idioblasts for the reaction to occur, or that other non-specific peroxidases present in the idioblasts can also catalyze this crucial coupling step. nih.govresearchhub.com The product of this peroxidase-mediated reaction is a highly unstable iminium intermediate. wikipedia.orgnih.gov

Table 1: Enzymes in Catharanthine-Vindoline Dimerization

| Enzyme Name | Abbreviation | Enzyme Class | Function | Cellular Location |

|---|---|---|---|---|

| Catharanthus roseus Peroxidase 1 | CrPrx1 | Class III Peroxidase | Oxidative coupling of catharanthine and vindoline to form an iminium intermediate. wikipedia.orguniversiteitleiden.nl | Epidermis researchhub.comresearchgate.net |

| Alcohol Dehydrogenase | ADH | Medium-Chain Dehydrogenase/Reductase | Reduction of the iminium intermediate to form α-3′,4′-anhydrovinblastine. researchhub.comresearchgate.net | Idioblast researchhub.comresearchgate.net |

Following the formation of the iminium dimer, a reductase is required to quench its reactivity and form the stable product, α-3′,4′-anhydrovinblastine. nih.gov For a time, it was theorized that tetrahydroalstonine (B1682762) synthase (THAS) could perform this reduction. wikipedia.org

However, recent research using single-cell transcriptomics has challenged this hypothesis. researchhub.comresearchgate.net Co-expression analysis identified five different medium-chain alcohol dehydrogenases (ADHs) that are specifically localized within the idioblast cells where the dimerization product is found. nih.govresearchhub.com Subsequent in vitro assays, where the iminium dimer was generated using horseradish peroxidase, confirmed that these newly identified ADHs are capable of reducing the intermediate to α-3′,4′-anhydrovinblastine, with one showing particularly high activity. researchhub.comresearchgate.net This points to a dedicated reductase, distinct from THAS, that completes the final step of AVLB synthesis.

Table 2: Kinetic Parameters of Putative Reductases for Iminium Intermediate

| Gene Locus | Specific Activity (pkat/mg protein) |

|---|---|

| Cr03g03310 (ADH) | 1.1 |

| Cr03g03320 (ADH) | 0.0 |

| Cr06g06550 (ADH) | 0.0 |

| Cr06g06560 (ADH) | 0.0 |

| Cr07g07430 (ADH20) | 16.7 |

Data adapted from single-cell multi-omics studies. researchhub.com

Role of Peroxidase (CrPrx1) in Iminium Intermediate Formation

Stereoselectivity and Regioselectivity in Dimerization Reactions

The coupling of catharanthine and vindoline is a highly controlled reaction in terms of both its regiochemistry and stereochemistry. The bond forms specifically between the C16' position of the catharanthine moiety and the C10 position of the vindoline moiety. Furthermore, the enzymatic reaction is highly stereoselective, exclusively producing the C16'S stereoisomer, which corresponds to the natural configuration found in vinblastine (B1199706). researchgate.netnih.gov Chemical synthesis methods, such as the Fe(III)-promoted coupling, have been developed to mimic this biological selectivity, achieving yields of coupled products with the natural C16' stereochemistry that can exceed 80%. researchgate.netnih.gov This high degree of control is critical, as other stereoisomers lack the desired biological activity.

Intermediates and Transition States in the Dimerization Process

The dimerization process proceeds through a series of short-lived, high-energy intermediates. The entire sequence is initiated by the one-electron oxidation of catharanthine by the peroxidase enzyme system. researchgate.netnih.gov

Radical Cation Formation : The first step is the generation of a catharanthine amine radical cation. researchgate.netnih.gov

Fragmentation : This radical cation is unstable and undergoes a subsequent oxidative fragmentation, breaking the C16-C21 bond of the catharanthine skeleton. researchgate.netnih.gov

Iminium Intermediate Formation : The fragmented species is a potent electrophile that reacts diastereoselectively with the nucleophilic C10 position of vindoline. researchgate.netnih.gov This coupling forms a crucial, highly unstable dihydropyridinium or iminium intermediate. wikipedia.orgresearchgate.netnih.gov

Reduction : This iminium species is then reduced by an alcohol dehydrogenase to yield the final, more stable dimeric product, α-3′,4′-anhydrovinblastine. researchhub.comresearchgate.net

Table 3: Key Intermediates in the Dimerization Process

| Intermediate | Description | Role |

|---|---|---|

| Catharanthine Radical Cation | Formed by one-electron oxidation of the catharanthine tertiary amine by CrPrx1/H₂O₂. researchgate.netnih.gov | Initiates the reaction cascade. |

| Fragmented Cationic Species | Result of the oxidative fragmentation of the catharanthine radical cation. | The electrophile that attacks vindoline. |

| Dihydropyridinium/Iminium Ion | The product of the coupling between the fragmented catharanthine species and vindoline. wikipedia.orgresearchgate.net | The direct substrate for the final reduction step. |

| α-3′,4′-Anhydrovinblastine | The stable dimeric product formed after reduction of the iminium ion. wikipedia.org | The precursor to vinblastine. |

Kinetic Studies of Enzymatic Dimerization Using Labeled Substrates

Isotopically labeled substrates, such as Catharanthine-d3 (catharanthine labeled with three deuterium (B1214612) atoms), are powerful tools for investigating reaction mechanisms and kinetics. arkat-usa.org By substituting hydrogen with its heavier isotope, deuterium, researchers can measure the kinetic isotope effect (KIE), which is the change in the rate of a reaction upon isotopic substitution. arkat-usa.orgprinceton.edu

The use of a deuterated substrate like this compound in the enzymatic dimerization would provide critical insights. If a C-H bond at a deuterated position is broken in the rate-determining step of the reaction, a primary KIE (typically kH/kD > 2) would be observed. princeton.edu For the peroxidase-catalyzed oxidation of catharanthine, deuteration at a position involved in the initial oxidation or fragmentation could significantly slow the reaction, confirming that C-H bond cleavage is a rate-limiting part of the mechanism. A small or non-existent KIE (kH/kD ≈ 1) would suggest that C-H bond breaking occurs after the rate-determining step.

While specific KIE studies on the CrPrx1-catalyzed dimerization are not extensively published, labeling experiments have been fundamental to understanding the broader biosynthetic pathway. researchgate.netresearchgate.net For example, deuterium labeling was used to confirm the 1,4-reduction mechanism of an α,β-unsaturated iminium by a related alcohol dehydrogenase in the monoterpene indole (B1671886) alkaloid pathway. biorxiv.org Other studies have used deuterium-labeled tryptamine (B22526) to trace metabolic flux through the pathway in single plant cells, providing insights into the rates of synthesis and transport. researchgate.net A kinetic study of a non-enzymatic, light-mediated coupling of catharanthine and vindoline also successfully used a reaction model to simulate reaction rates and product yield, highlighting the complexity of the kinetics involved. nih.gov

Table 4: Application of Isotopic Labeling in Mechanistic Studies

| Labeled Compound | Research Application | Finding/Implication |

|---|---|---|

| This compound (Hypothetical) | Kinetic Isotope Effect (KIE) study of CrPrx1. | Would determine if C-H bond cleavage is the rate-determining step in catharanthine activation. |

| Deuterium-labeled Tryptamine | Metabolic flux analysis. | Allowed for monitoring the rate of synthesis and transport of alkaloids in single cells. researchgate.net |

| Deuterated NADPD | Mechanistic probe for reductases. | Confirmed the mechanism of hydride transfer in the reduction of iminium intermediates in related pathways. biorxiv.org |

| Deuterium-labeled Intermediates | Elucidation of biosynthetic pathways. | Helped establish the nature of biointermediates in the later stages of vinblastine biosynthesis. researchgate.net |

Advanced Research Methodologies and Future Directions

Single-Cell Metabolomics for Intracellular Localization of Deuterated Alkaloids

Single-cell metabolomics has emerged as a powerful tool for dissecting the complex spatial organization of metabolic pathways within plants like Catharanthus roseus. biorxiv.orgnih.gov This technique allows researchers to investigate the distribution and concentration of specific metabolites, including deuterated alkaloids, within individual cells, providing a high-resolution map of metabolic activity. biorxiv.orgresearchhub.com

Recent studies have successfully utilized single-cell mass spectrometry (scMS) to monitor the incorporation of deuterium-labeled precursors into the monoterpene indole (B1671886) alkaloid (MIA) pathway in C. roseus. biorxiv.orgresearchgate.net For instance, by feeding d5-tryptamine to plant protoplasts and intact leaves, researchers have been able to track the synthesis and transport of deuterated alkaloids like d4-catharanthine at the single-cell level. biorxiv.orgresearchgate.net These experiments have revealed that the profile of deuterated alkaloids can differ between isolated protoplasts and intact leaf structures, highlighting the importance of the cellular environment in the biosynthetic pathway. biorxiv.orgbiorxiv.org

The ability to quantify the amount of deuterated alkaloids in individual cells provides valuable insights into the flux and dynamics of these complex metabolic networks. biorxiv.orgresearchgate.net For example, time-course experiments have shown the appearance of d4-catharanthine after 20 hours of incubation with a labeled precursor. biorxiv.org This level of detail is crucial for understanding the intricate intercellular localization and transport of alkaloids, which are often partitioned across different cell types. biorxiv.orgmpg.denihonika.co.jp

Key Findings from Single-Cell Metabolomics Studies:

| Labeled Precursor | Detected Deuterated Alkaloid | Key Observation | Reference |

| d5-tryptamine | d4-catharanthine | First observed after 20 hours in single-cell experiments. | biorxiv.org |

| d5-tryptamine | d4-ajmalicine | Increased significantly over 24 hours in single cells. | biorxiv.org |

| d5-tryptamine | d4-strictosidine | Detected within minutes of precursor addition. | researchgate.net |

| d5-tryptamine | d3-vindoline | Detected in intact leaf feeding experiments. | biorxiv.org |

Isotopic Tracing in Spatially Resolved Metabolic Networks

Isotopic tracing, coupled with spatially resolved mass spectrometry imaging (MSI), offers a dynamic view of metabolic activity within tissues. nih.govthe-innovation.org This approach allows researchers to visualize the distribution and flux of metabolites in situ, providing a deeper understanding of how metabolic pathways are organized and regulated across different cell types and tissues. nih.govmdpi.com

In the context of Catharanthine-d3, isotopic tracing can elucidate the intricate network of reactions involved in its biosynthesis. By introducing stable isotope-labeled precursors, such as deuterated tryptamine (B22526) or secologanin (B1681713), into the plant system, researchers can follow the path of the isotopes as they are incorporated into various intermediates and final products. biorxiv.orgresearchgate.net This technique has been instrumental in confirming the roles of specific enzymes and transporters in the MIA pathway. biorxiv.orgnih.gov

Spatially resolved metabolomics techniques, like MALDI-MSI, can then be used to map the distribution of these labeled compounds within the plant tissues at cellular or near-cellular resolution. nih.govnih.gov This provides a powerful visual representation of metabolic heterogeneity, revealing, for example, that certain alkaloids are localized to specific cell types like the epidermis or idioblasts in C. roseus. nihonika.co.jp The combination of isotopic labeling and MSI is crucial for building accurate models of metabolic networks and understanding the flow of metabolites between different cellular compartments. nih.gov

Computational Modeling and Simulation of Deuterated Alkaloid Biosynthesis and Metabolism

Computational modeling and simulation are becoming indispensable tools for unraveling the complexities of alkaloid biosynthesis. nih.govsciensage.info In silico analysis allows researchers to predict the structure and function of enzymes involved in the pathway, model the dynamics of metabolic networks, and simulate the effects of genetic or environmental perturbations. nih.govbiorxiv.org

For deuterated alkaloids like this compound, computational approaches can be used to:

Predict Enzyme Function: Homology modeling can be used to generate three-dimensional structures of key biosynthetic enzymes, such as strictosidine (B192452) synthase, providing insights into their catalytic mechanisms and substrate specificity. nih.gov

Simulate Isotope Labeling Patterns: Computational models can simulate the incorporation of deuterium (B1214612) from labeled precursors into catharanthine (B190766) and other alkaloids. These simulations can then be compared with experimental data to validate and refine the proposed biosynthetic pathways.

Analyze Metabolic Flux: By integrating experimental data from isotopic tracing studies, computational models can estimate the rates of different reactions in the network, providing a quantitative understanding of metabolic flux. researchgate.net

Guide Metabolic Engineering: In silico simulations can help identify key enzymatic steps or transport processes that limit the production of desired alkaloids. biorxiv.org This knowledge can then be used to design strategies for metabolic engineering to enhance the synthesis of valuable compounds. biorxiv.orgbiorxiv.org

Recent studies have utilized computational models to investigate the binding affinities of various alkaloids to target proteins, offering insights into their potential pharmacological activities. sciensage.infojcdr.net

Integration of Omics Data for Systems-Level Understanding of this compound Dynamics